An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol
An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-(3-Fluorophenyl)ethanol, an important fluorinated aromatic alcohol. Its utility as a key intermediate in the synthesis of various pharmaceutical compounds makes a thorough understanding of its characteristics essential for professionals in chemical research and drug development.[1] This document collates critical data, outlines a general experimental protocol for its synthesis, and presents logical workflows relevant to its laboratory preparation.
Core Chemical and Physical Properties
1-(3-Fluorophenyl)ethanol is a colorless to pale yellow liquid at room temperature.[1] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[1] The compound is stable under normal storage and handling conditions, typically stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][2][3]
General and Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 196.2°C at 760 mmHg 187-189°C 104-106°C at 20 mmHg | [4] [1] [5] |
| Density | 1.123 g/cm³ 1.210 g/mL | [4] [5] |
| Refractive Index | 1.51 1.5035 | [4] [5] |
| Flash Point | 90.1°C 93°C (199°F) | [4] [5] |
| Vapor Pressure | 0.251 mmHg at 25°C | [4] |
| Storage Temperature | Room Temperature | [5] |
Chemical Identifiers and Molecular Data
| Identifier | Value | Source |
| CAS Number | 402-63-1 | [1][4][5][6] |
| Molecular Formula | C₈H₉FO | [1][4][5][6][7] |
| Molecular Weight | 140.16 g/mol 140.155 g/mol 140.1549 g/mol | [5][8] [1] [4][7] |
| IUPAC Name | 1-(3-fluorophenyl)ethan-1-ol | [6] |
| Synonyms | 3-fluorophenyl methyl carbinol, 3-Fluoro-α-methylbenzenemethanol | [4] |
| InChI | InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | [1][4] |
| InChIKey | YESOPGLEIJQAEF-UHFFFAOYSA-N | [1][9] |
| Canonical SMILES | CC(C1=CC(=CC=C1)F)O | [1][6] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of 1-(3-Fluorophenyl)ethanol. While raw spectra are available through specialized databases, key analytical data has been reported.
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¹H NMR (500 MHz, CDCl₃): δ 1.51 (3H, d, J = 6.2 Hz, CH₃), 2.06 (1H, br, s, OH), 4.93 (1H, q, J = 5.9 Hz, CH), 6.95-6.99 (1H, m, Ar), 7.01-7.11 (2H, m, Ar), 7.14-7.35 (1H, m, Ar).[10]
-
¹³C NMR: Full spectral data is available in databases, with the solvent noted as CDCl₃ and the standard as TMS.[9]
-
Mass Spectrometry: Electron ionization mass spectrometry data is available.[1]
Safety and Handling
1-(3-Fluorophenyl)ethanol is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
GHS Hazard Information
| Code | Hazard Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Signal Word: Warning[1]
Pictogram: GHS07 (Exclamation mark)
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501.[2]
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as protective gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Experimental Protocols & Synthesis
1-(3-Fluorophenyl)ethanol is primarily used as a synthetic intermediate.[1] A common and effective method for its preparation is the reduction of its corresponding ketone, 3'-fluoroacetophenone. This transformation can be achieved through various reductive methods, including biocatalytic reduction, which offers high enantioselectivity for producing specific chiral isomers.
General Protocol: Asymmetric Bioreduction of 3'-Fluoroacetophenone
This protocol describes a general workflow for the whole-cell biocatalytic reduction of 3'-fluoroacetophenone to produce enantiomerically enriched 1-(3-fluorophenyl)ethanol, based on similar reported biotransformations.[11][12][13]
-
Microorganism Cultivation: A suitable microorganism (e.g., recombinant E. coli) expressing a carbonyl reductase is cultivated in an appropriate growth medium until a desired cell density is reached.
-
Bioreduction Reaction Setup: The reaction is typically performed in a buffered solution (e.g., PBS buffer, pH 7.0-7.5).[11] Recombinant microbial whole cells are suspended in the buffer. A co-substrate, such as glucose or isopropanol, is added to facilitate cofactor regeneration (NADH/NADPH).
-
Substrate Addition: 3'-Fluoroacetophenone, the substrate, is added to the reaction mixture. To improve substrate availability and reduce toxicity, co-solvents or surfactants like Tween-20 may be incorporated.[11][12][13]
-
Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) to ensure proper mixing and aeration.[11][13]
-
Monitoring and Extraction: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11]
-
Product Isolation: Upon completion, the reaction mixture is extracted with an organic solvent, such as ethyl acetate.[11]
-
Purification and Analysis: The combined organic phases are dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography if necessary. The final product's purity and enantiomeric excess are determined by chiral HPLC or GC.[10]
Logical and Experimental Workflows
While specific signaling pathways involving 1-(3-Fluorophenyl)ethanol are not extensively detailed in public literature due to its primary role as a synthetic building block, the following diagrams illustrate the logical workflows for its synthesis and analysis.
Caption: General workflow for the chemical synthesis and purification of 1-(3-Fluorophenyl)ethanol.
Caption: Standard experimental workflow for NMR-based structural analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. afdc.energy.gov [afdc.energy.gov]
- 4. 1-(3-fluorophenyl)ethanol | 402-63-1 [chemnet.com]
- 5. store.p212121.com [store.p212121.com]
- 6. 1-(3-Fluorophenyl)ethanol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 402-63-1 | 1-(3-fluorophenyl)ethanol [chemindex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
